molecular formula C16H13BrClNO3 B2637021 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide CAS No. 1082570-82-8

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B2637021
CAS RN: 1082570-82-8
M. Wt: 382.64
InChI Key: VUINUQMMMPATIL-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide, also known as BFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and proteins in the body. For example, this compound has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting various signaling pathways. Inflammation is also reduced by this compound due to its ability to inhibit the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound improves cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its ability to inhibit various enzymes and proteins in the body, making it a useful tool for studying their functions. Another advantage is its ability to coordinate with metal ions, making it useful in material science. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential applications in material science, particularly in the synthesis of MOFs. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and drug discovery.

Synthesis Methods

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can be synthesized through a simple reaction between 2-bromo-4-formylphenol and 4-chloro-2-methylaniline in the presence of acetic anhydride and triethylamine. The reaction produces a yellow solid compound that can be purified through recrystallization.

Scientific Research Applications

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been used in material science as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c1-10-6-12(18)3-4-14(10)19-16(21)9-22-15-5-2-11(8-20)7-13(15)17/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINUQMMMPATIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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